![molecular formula C17H16Cl2O3 B14235079 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane CAS No. 441347-97-3](/img/structure/B14235079.png)
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is a member of the class of dioxolanes. It is a broad-spectrum fungicide with novel broad-range activity, commonly used as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane involves several steps:
Epoxidation Reaction: This can be performed using sulfur ylide and 4-phenoxybenzaldehyde to obtain 2-(4-phenoxyphenyl)oxirane.
Reduction and Cyclization: Reducing 2-halo-1-(4-phenoxyphenyl)ethanone with sodium borohydride, followed by cyclization in the presence of sodium hydroxide.
Oxidation: Oxidizing 4-phenoxystyrene using hydrogen peroxide or KHSO5 to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic routes but optimized for large-scale production. The methods are designed to be efficient, with high raw material conversion rates and product selectivity, while minimizing harm to human health and the environment .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of intermediate compounds.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, KHSO5.
Reducing Agents: Sodium borohydride.
Cyclization Agents: Sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates and the final fungicidal compound, this compound .
Wissenschaftliche Forschungsanwendungen
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is widely used in scientific research due to its fungicidal properties. Its applications include:
Wirkmechanismus
The compound exerts its effects by inhibiting sterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . The molecular targets include the enzyme sterol 14α-demethylase, and the pathways involved are those related to ergosterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difenoconazole: A similar fungicide with a broad spectrum of activity.
Propiconazole: Another triazole fungicide with similar applications.
Tebuconazole: Known for its effectiveness against a wide range of fungal diseases.
Uniqueness
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane is unique due to its specific molecular structure, which provides a broad range of fungicidal activity and moderate toxicity, making it suitable for various agricultural applications .
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-11-10-20-17(2,22-11)15-8-7-14(9-16(15)19)21-13-5-3-12(18)4-6-13/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNWZDROXZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707732 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441347-97-3 |
Source


|
| Record name | 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
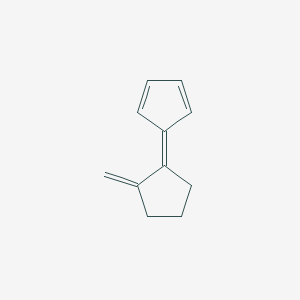
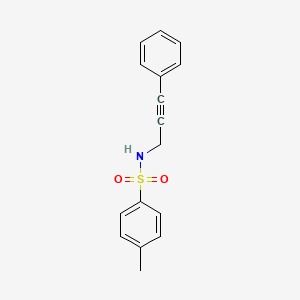
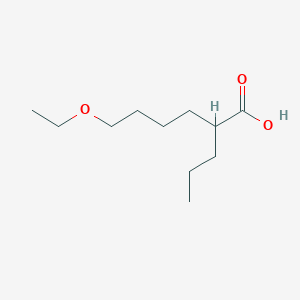
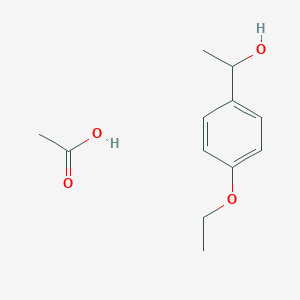
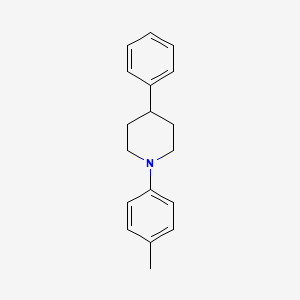

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
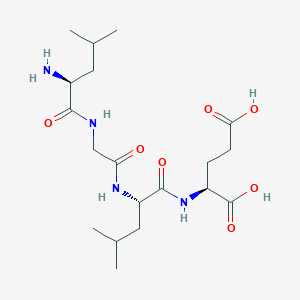
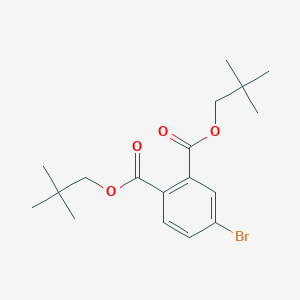
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
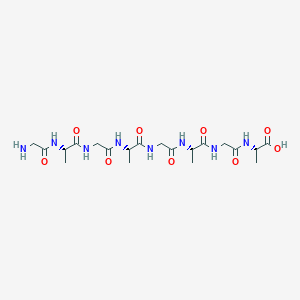
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
